molecular formula C13H16N2O3S B2825038 (3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 1903410-36-5

(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2825038
CAS No.: 1903410-36-5
M. Wt: 280.34
InChI Key: PNMGXDNVUCOGQS-UHFFFAOYSA-N
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Description

(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a compound featuring both azetidine and pyridine rings linked via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • Combine azetidine-3-ol with 2-chloropyridine-4-carboxaldehyde in a solvent such as ethanol.

    • Introduce a base like sodium hydride to facilitate nucleophilic addition.

  • Intermediate Formation

    • React the intermediate product with tetrahydrothiophen-3-yl alcohol under conditions favoring ether formation (e.g., using tosyl chloride as an activating agent).

  • Final Product

    • Employ purification techniques such as column chromatography to isolate the target compound.

Industrial Production Methods

  • Scalability

    • Use batch reactors to manage the exothermicity of the reactions.

    • Ensure stringent quality controls to maintain the integrity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxy group can be oxidized using agents like PCC (Pyridinium chlorochromate) to form ketones.

  • Reduction

    • Reduction of the methanone group via hydrogenation can yield secondary alcohols.

  • Substitution

    • Nucleophilic substitution on the pyridine ring can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : PCC in dichloromethane at room temperature.

  • Reduction: : H₂ gas with a palladium on carbon (Pd/C) catalyst.

  • Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: : Pyridine ketones.

  • Reduction: : Secondary alcohols.

  • Substitution: : Variously functionalized pyridines.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : As a building block in the synthesis of more complex molecules.

Biology

  • Biological Probes: : Utilized in studies to track biochemical pathways due to its reactive functional groups.

Medicine

  • Drug Development: : Potential use as a core structure in developing new pharmaceuticals targeting specific pathways.

Industry

  • Material Science: : Use in the development of novel materials with specific electronic properties due to its unique structural attributes.

Mechanism of Action

The compound interacts primarily via its functional groups:

  • Hydroxyazetidinyl Group: : Engages in hydrogen bonding, influencing enzyme active sites.

  • Pyridinyl Group: : Facilitates interactions with various biological receptors through π-π stacking and hydrogen bonding.

  • Tetrahydrothiophenyl Ether: : Adds to the hydrophobic interaction capability.

Comparison with Similar Compounds

Uniqueness

(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone stands out due to the combination of the azetidinyl and tetrahydrothiophenyl moieties, rarely seen together.

Similar Compounds

  • (3-Hydroxyazetidin-1-yl)pyridin-4-ylmethanone: : Lacks the tetrahydrothiophenyl group, reducing its hydrophobic interaction capacity.

  • Tetrahydrothiophen-3-yl)pyridin-4-ylmethanone: : Missing the hydroxyazetidinyl group, altering its reactivity and biological activity.

This should give you a comprehensive overview of the compound. Anything else you're curious about?

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-10-6-15(7-10)13(17)9-1-3-14-12(5-9)18-11-2-4-19-8-11/h1,3,5,10-11,16H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMGXDNVUCOGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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